![molecular formula C14H12Cl2N2OS B2414632 N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 878669-26-2](/img/structure/B2414632.png)
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
“N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide” is a chemical compound with the molecular formula C14H12Cl2N2OS . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The molecular weight of “N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide” is approximately 327.229 Da .Scientific Research Applications
Pharmaceutical Applications
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide, as part of the thiazole derivatives, has been extensively studied for its medicinal properties. Thiazole and its derivatives, including benzofused thiazole analogs, have been utilized as lead molecules in the design and development of various therapeutic agents. Notably, these compounds have demonstrated significant antioxidant and anti-inflammatory activities. In vitro studies highlighted that specific benzofused thiazole derivatives exhibited distinct anti-inflammatory activities, and the compounds tested showed potential antioxidant activity against reactive species. The molecular docking studies further supported these findings, indicating the relevance of thiazole derivatives in developing alternative antioxidant and anti-inflammatory agents (Raut et al., 2020).
Biological Activity and Therapeutic Patents
A comprehensive review of patents between 2008 and 2012 reveals the broad spectrum of biological activities associated with thiazole derivatives. These activities encompass a range of therapeutic areas, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, antitumor, and cytotoxic applications. Thiazole and its derivatives have been recognized for their potential in developing drugs with lesser side effects. The patents indicate the significance of the thiazole ring as a core structure in medicinal chemistry, especially in designing drugs targeting specific enzyme pathways. These derivatives show great promise, especially in multi-signaling pathway targets, underscoring their potential in treating various diseases with a focus on minimizing side effects (Leoni et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that both indole and thiazole derivatives, which are structurally similar to the compound , have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Similar compounds, such as certain indole derivatives, have been found to affect a broad range of biochemical pathways related to their biological activities .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound may also have a wide range of effects at the molecular and cellular levels .
properties
IUPAC Name |
N-[5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c15-10-3-8(4-11(16)6-10)5-12-7-17-14(20-12)18-13(19)9-1-2-9/h3-4,6-7,9H,1-2,5H2,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWARYNWFEKJPKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)CC3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide |
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